REACTION_SMILES
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[C:6]([CH3:7])(=[O:8])[O:9][CH3:10].[CH3:1][O-:2].[CH:11](=[O:12])[c:13]1[c:14]2[cH:15][cH:16][nH:17][c:18]2[cH:19][cH:20][cH:21]1.[N:4]#[N:5].[Na+:3].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[C:6]([CH:7]=[CH:11][c:13]1[c:14]2[cH:15][cH:16][nH:17][c:18]2[cH:19][cH:20][cH:21]1)(=[O:8])[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)C=Cc1cccc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |